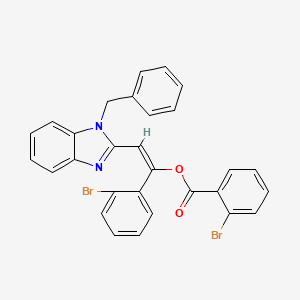
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate is a synthetic compound with potential applications in scientific research. It is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate is not fully understood. However, it has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, possibly by interfering with viral DNA synthesis. Finally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, possibly by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, inhibits the replication of herpes simplex virus type 1 and type 2, and inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate in lab experiments is that it has been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Additionally, this compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate. One direction is to further investigate its mechanism of action, which may provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate its safety and efficacy in vivo, which may lead to the development of new cancer therapies, antiviral drugs, and anti-inflammatory drugs. Finally, future research could focus on the development of new analogs of this compound with improved biological activities and reduced toxicity.
Synthesis Methods
The synthesis of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate involves the reaction of 2-bromoacetophenone with benzylamine to form 2-(1-benzyl-1H-benzimidazol-2-yl)acetophenone. This intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base to form the final product. The synthesis of this compound has been reported in the literature, and it is a relatively straightforward process.
Scientific Research Applications
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate has potential applications in scientific research. It has been shown to have antitumor activity in vitro, and it may be useful in the development of new cancer therapies. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and it may be useful in the development of new antiviral drugs. Finally, this compound has been shown to have anti-inflammatory activity, and it may be useful in the development of new anti-inflammatory drugs.
properties
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N2O2/c30-23-14-6-4-12-21(23)27(35-29(34)22-13-5-7-15-24(22)31)18-28-32-25-16-8-9-17-26(25)33(28)19-20-10-2-1-3-11-20/h1-18H,19H2/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWKOEGOXPVZEQ-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4Br)OC(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4Br)/OC(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5376664.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5376702.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5376725.png)
![3-[(4-fluorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5376731.png)
![3-{[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5376737.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)